6-Hydrazinyl-1,3,5-triazine-2,4-diamine

CAS No.: 10409-76-4

Cat. No.: VC19708726

Molecular Formula: C3H7N7

Molecular Weight: 141.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10409-76-4 |

|---|---|

| Molecular Formula | C3H7N7 |

| Molecular Weight | 141.14 g/mol |

| IUPAC Name | 6-hydrazinyl-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C3H7N7/c4-1-7-2(5)9-3(8-1)10-6/h6H2,(H5,4,5,7,8,9,10) |

| Standard InChI Key | DOKVLJLABBCKOJ-UHFFFAOYSA-N |

| Canonical SMILES | C1(=NC(=NC(=N1)NN)N)N |

Introduction

6-Hydrazinyl-1,3,5-triazine-2,4-diamine is a heterocyclic compound belonging to the triazine family. This compound is of significant interest due to its chemical versatility and potential applications in medicinal chemistry and materials science. Its molecular formula is , and it has a molecular weight of 141.14 g/mol .

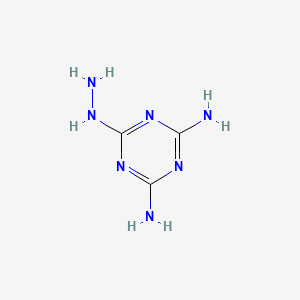

Structural Details

The compound consists of a triazine ring substituted with hydrazinyl and diamino functional groups. The IUPAC name is 6-hydrazinyl-1,3,5-triazine-2,4-diamine. Its structure can be represented by the SMILES notation: .

Synthesis and Derivatives

The synthesis of 6-Hydrazinyl-1,3,5-triazine-2,4-diamine typically involves the reaction of melamine derivatives with hydrazine under controlled conditions. The triazine scaffold allows for further functionalization through reactions with aldehydes, ketones, or other electrophiles to create diverse derivatives .

Synthetic Approaches

-

Reaction with Hydrazine: Melamine derivatives are treated with hydrazine hydrate to yield the desired compound.

-

Functionalization: The hydrazinyl group enables further derivatization by reacting with active methylene compounds or aromatic aldehydes.

Applications in Medicinal Chemistry

6-Hydrazinyl-1,3,5-triazine-2,4-diamine and its derivatives have been explored for their biological activities:

Anticancer Activity

Triazines have shown cytotoxic effects against cancer cell lines such as HeLa and HCT-116. Substituted triazines exhibit IC50 values in the micromolar range, indicating their potential as anticancer agents .

Enzyme Inhibition

Triazines are known to inhibit enzymes like carbonic anhydrase and cholinesterase, making them candidates for treating neurological disorders .

Challenges and Future Directions

Despite its potential, the compound faces challenges such as:

-

Limited solubility in water.

-

Need for further studies on toxicity and pharmacokinetics.

Future research should focus on optimizing its bioavailability and exploring new derivatives for broader pharmacological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume